(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione
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Overview
Description
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione is a diterpene lactone isolated from the plant Podocarpus neriifolius, which belongs to the Podocarpaceae family . This compound is known for its significant biological activities, including antiproliferative effects against various cancer cell lines .
Preparation Methods
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione can be isolated from the plant Podocarpus neriifolius through bioactivity-guided phytochemical investigation . The isolation process involves the extraction of the plant material using solvents such as dichloromethane and methanol, followed by chromatographic separation techniques . The structure of inumakilactone A is determined using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antiproliferative effects against cancer cell lines, including ovarian, breast, colon, and melanoma cells . Additionally, inumakilactone A has shown potential as an inhibitor of activator protein 1 (AP-1), which plays a role in various cellular processes, including inflammation and cancer .
Mechanism of Action
The mechanism of action of inumakilactone A involves the inhibition of activator protein 1 (AP-1), a transcription factor that regulates gene expression in response to various stimuli . By inhibiting AP-1, inumakilactone A can interfere with cell proliferation, induce apoptosis, and inhibit cancer cell migration and invasion . The molecular targets and pathways involved in this process include the JNK/c-Jun axis and the PD-L1 immune checkpoint .
Comparison with Similar Compounds
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione is structurally related to other diterpene lactones, such as nagilactones and podolactones . These compounds share similar biological activities, including antiproliferative and anti-inflammatory effects . inumakilactone A is unique in its specific inhibition of activator protein 1 (AP-1), which distinguishes it from other related compounds . Similar compounds include nagilactone C, nagilactone E, and inumakilactone B .
Properties
CAS No. |
19885-83-7 |
---|---|
Molecular Formula |
C18H20O8 |
Molecular Weight |
364.35 |
InChI |
InChI=1S/C18H20O8/c1-5(19)12-18-6(4-7(20)23-12)16(2)10-8(14(18)26-18)25-15(22)17(10,3)11(21)9-13(16)24-9/h4-5,8-14,19,21H,1-3H3/t5?,8-,9-,10+,11-,12+,13-,14+,16+,17+,18+/m0/s1 |
InChI Key |
QGIYLZDWJPBJKS-SGDWFBHCSA-N |
SMILES |
CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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